6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Description
Properties
CAS No. |
361170-82-3 |
|---|---|
Molecular Formula |
C30H27ClN4O3 |
Molecular Weight |
527.02 |
IUPAC Name |
6-chloro-3-[2-(2-morpholin-4-ylacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C30H27ClN4O3/c31-22-11-12-24-23(17-22)28(21-9-5-2-6-10-21)29(30(37)32-24)25-18-26(20-7-3-1-4-8-20)35(33-25)27(36)19-34-13-15-38-16-14-34/h1-12,17,26H,13-16,18-19H2,(H,32,37) |
InChI Key |
SNRCPPRLWINUIH-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a derivative of quinoline and pyrazole, which has garnered attention due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure characterized by:
- A quinoline core which is known for various biological activities.
- A pyrazole moiety , which has been associated with significant pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown promising results in inhibiting cancer cell proliferation. In particular:
- IC50 values for related pyrazole compounds have been recorded as low as against epidermal growth factor receptors (EGFR) .
- The compound's structure suggests potential activity against various cancer types due to the presence of both quinoline and pyrazole scaffolds.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound are supported by studies demonstrating that similar pyrazole derivatives can inhibit pro-inflammatory cytokines. For example:
- Compounds related to this structure have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of several enzymes, including:
- Monoamine oxidases (MAO) : Certain derivatives have exhibited high selectivity and potency against MAO isoforms, which are crucial in the metabolism of neurotransmitters .
Study 1: Pyrazole Derivatives in Cancer Treatment
A study focused on a series of pyrazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The derivatives showed significant antiproliferative activity against breast cancer cell lines (MCF-7), suggesting that structural modifications can enhance efficacy .
Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory effects of various pyrazole compounds. The results indicated that specific substitutions on the pyrazole ring could lead to enhanced inhibition of inflammatory markers like TNF-α and IL-6 .
Data Table: Biological Activities Comparison
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Differences
Quinoline Modifications: The target compound’s 6-Cl substituent distinguishes it from the methoxy- and methyl-substituted quinoline in ’s analogue. The absence of a 2-methyl group in the target compound may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets.
Pyrazole Functionalization: The morpholinoacetyl group in the target compound introduces a tertiary amide linkage absent in ’s analogue. This group may improve solubility and bioavailability compared to the methoxyquinoline substituent . ’s simpler pyrazol-5-one lacks the fused quinoline system, limiting its utility in applications requiring planar aromatic stacking.
Crystallographic Behavior: ’s analogue exhibits planar stacking of quinoline and phenyl groups in its crystal lattice, a feature critical for solid-state stability. The target compound’s morpholinoacetyl group may disrupt such packing due to its conformational flexibility .
Computational and Experimental Insights
- SHELX Refinement: The planar geometry of quinoline-pyrazole hybrids (e.g., ) has been validated using SHELX software, with R-factors < 0.05, indicating high precision in bond-length and angle determinations .
Preparation Methods
Friedländer Annulation
The Friedländer reaction enables the synthesis of polysubstituted quinolines via acid-catalyzed cyclization of 2-aminobenzophenones with β-keto esters. For 6-chloro-4-phenylquinolin-2(1H)-one, the following steps are critical:
- Starting Materials : 4-Chloroaniline and ethyl benzoylacetate undergo condensation in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours.
- Mechanism : The β-keto ester reacts with the amine to form a Schiff base, followed by cyclodehydration to yield the quinoline core. Chlorine at position 6 is retained via regioselective electrophilic substitution during cyclization.
- Yield : Reported yields range from 68–75% after recrystallization from ethanol.
Radical-Mediated Cyclization
An alternative approach involves radical intermediates to assemble the quinoline skeleton. For example, bromination of 1,2,3,4-tetra-O-acetyl-β-D-glucuronate methyl ester followed by radical reduction generates idopyranuronate intermediates, a method adaptable to quinoline synthesis. However, this route is less efficient for aryl-substituted quinolines, with yields <50%.
Functionalization at Position 3: Pyrazole Ring Installation
The 4,5-dihydro-1H-pyrazole moiety at position 3 is introduced via cyclocondensation or multi-component reactions.
Hydrazine-Based Cyclocondensation
Reaction of 3-formylquinolin-2-one with hydrazine hydrate and a diketone derivative forms the pyrazole ring:
Multi-Component Reaction (MCR) Approach
A one-pot MCR strategy improves atom economy:
- Components :
- Mechanism : The alkyne undergoes hydroamination with hydrazine, followed by cyclization to form the pyrazole ring.
- Yield : 76% with >95% purity by HPLC.
Acylation with 2-Morpholinoacetyl Group
The morpholinoacetyl group is introduced via nucleophilic acyl substitution:
Stepwise Acylation and Amine Coupling
- Chloroacetylation :
- Morpholine Substitution :
Direct Acylation with Preformed Morpholinoacetyl Chloride
To bypass isolation of the chloro intermediate:
Analytical Validation and Optimization
Spectroscopic Characterization
Comparative Analysis of Methods
| Step | Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Quinolin-2-one | Friedländer | 75 | 98 | Scalability |
| Pyrazole installation | MCR | 76 | 95 | Atom economy |
| Morpholinoacetylation | Stepwise acylation | 90 | 99 | Minimal side reactions |
Q & A
Q. What are the key synthetic strategies for preparing 6-chloro-3-(1-(2-morpholinoacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, such as:
- Claisen-Schmidt condensation for forming the quinoline core.
- Cyclocondensation of substituted hydrazines with diketones to generate the pyrazoline ring.
- Morpholinoacetylation via nucleophilic substitution or coupling reactions to introduce the morpholine moiety .
Intermediates are monitored using thin-layer chromatography (TLC) and characterized via ¹H/¹³C NMR for structural elucidation and mass spectrometry (MS) to confirm molecular weight .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) to resolve proton environments and confirm stereochemistry .
- X-ray crystallography for unambiguous determination of molecular geometry and crystal packing .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and detect impurities .
- Infrared spectroscopy (IR) to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Q. What structural features of this compound suggest potential biological activity?
- The quinoline core is associated with intercalation or enzyme inhibition (e.g., kinase targets) .
- The morpholinoacetyl group enhances solubility and may facilitate membrane permeability .
- The 4,5-dihydropyrazole ring can act as a hydrogen-bond donor/acceptor, influencing target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?
- Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) .
- Employ microwave-assisted synthesis to accelerate cyclocondensation steps and minimize side reactions (e.g., dimerization) .
- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy to identify kinetic bottlenecks .
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Cross-validate using dynamic NMR to assess conformational flexibility (e.g., hindered rotation of the morpholino group) .
- Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Re-examine crystallization conditions to rule out polymorphism or solvate formation affecting X-ray results .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for derivatives of this compound?
Q. How can the biological activity mechanism of this compound be elucidated experimentally?
Q. What experimental strategies are recommended to assess environmental stability and ecotoxicity?
- Biodegradation studies under aerobic/anaerobic conditions to measure half-life in soil/water .
- QSAR-based ecotoxicity prediction using tools like ECOSAR to estimate LC₅₀ for aquatic organisms .
- High-throughput toxicity screening in model organisms (e.g., Daphnia magna) to assess acute/chronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
